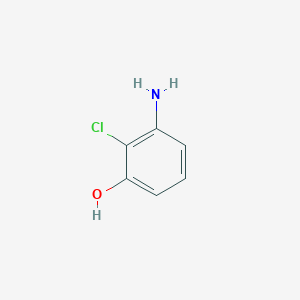

3-Amino-2-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWIOOCJVYJEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343284 | |

| Record name | 3-Amino-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-01-7 | |

| Record name | 3-Amino-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-chlorophenol (CAS: 56962-01-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-chlorophenol (CAS: 56962-01-7), a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. This document consolidates available data on its physicochemical properties, safety and handling protocols, and known applications. While direct research on the biological activity and specific signaling pathway interactions of this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers exploring its potential in drug discovery and development.

Physicochemical Properties

This compound is an organic compound featuring an amino group and a chlorine atom attached to a phenol ring. Its structure lends it to be a solid at room temperature and soluble in polar solvents.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 56962-01-7 | |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | Solid | |

| Melting Point | 108-110 °C | |

| Boiling Point | Not explicitly found | |

| Solubility | Soluble in polar solvents | |

| InChI Key | CFWIOOCJVYJEID-UHFFFAOYSA-N | |

| SMILES | ClC1=C(N)C=CC=C1O |

Spectroscopic Data

Table 2: Available Spectroscopic Information

| Technique | Availability | Source(s) |

| ¹H NMR | Available from some suppliers | |

| IR | Vapor phase IR spectra referenced | |

| Mass Spectrometry | GC-MS data referenced |

Synthesis

This compound is primarily used as an intermediate in chemical synthesis. A general synthetic approach involves the nitration of a chlorophenol precursor followed by the reduction of the nitro group to an amine.

Hypothetical Experimental Protocol for Synthesis

The following protocol is a hypothetical representation based on general organic chemistry principles and information from related syntheses. This protocol has not been experimentally validated and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Steps:

-

Nitration: In a well-ventilated fume hood, dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid. Cool the mixture in an ice bath. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: Once the reaction is complete, quench the reaction by pouring it over ice water. The nitrated product, 3-nitro-2-chlorophenol, may precipitate. Isolate the solid by filtration and wash with cold water.

-

Reduction: Suspend the crude 3-nitro-2-chlorophenol in a suitable solvent (e.g., ethanol or acidic water). Add a reducing agent such as tin metal and concentrated hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst. Heat the reaction mixture as required to facilitate the reduction.

-

Work-up and Purification: After the reduction is complete, neutralize the reaction mixture. Extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system or by column chromatography.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of specific studies in the public domain detailing the biological activity or the effects of this compound on cellular signaling pathways. Its primary documented application is as a building block in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, it is a useful reagent in the preparation of phenol quinazolines which have been investigated as RET kinase inhibitors.

It is important to note that the broader class of chlorophenols has been studied for their toxicological profiles. However, extrapolating these findings to this compound requires specific experimental validation.

Given the absence of direct research, the following diagram illustrates a general workflow for screening a novel compound like this compound for biological activity, a crucial step for drug development professionals.

Caption: General workflow for biological screening of a novel chemical entity.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

Table 3: General Safety Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate gloves, lab coat, and eye protection. | |

| Handling | Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | |

| Storage | Store in a cool, dry, and dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | |

| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. In all cases, consult a physician. | |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |

Applications and Future Directions

The primary application of this compound is as a versatile intermediate in organic synthesis. Its utility has been noted in the synthesis of dyes and pharmaceuticals. For researchers in drug development, this compound represents a potential starting point for the synthesis of novel small molecules.

Future research could focus on:

-

Elucidating Biological Activity: Systematic screening of this compound against various biological targets to identify any potential therapeutic effects.

-

Derivative Synthesis and SAR Studies: Synthesizing a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity against identified targets.

-

Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to establish a safety profile.

Conclusion

This compound is a valuable chemical intermediate with established physicochemical properties and synthetic utility. While its direct biological effects and mechanisms of action remain largely unexplored, its role as a precursor in the synthesis of bioactive molecules makes it a compound of interest for the scientific and drug development communities. This guide provides a foundational understanding of its properties and underscores the need for further research to unlock its full potential.

Technical Guide: Physicochemical Properties of 3-Amino-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chlorophenol is an aromatic organic compound that serves as a valuable intermediate in various synthetic processes. Its molecular structure, featuring an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, imparts specific chemical reactivity and physical properties that are crucial for its application. It is primarily utilized as a building block in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physicochemical properties is essential for optimizing reaction conditions, ensuring product purity, and guiding its use in research and development. This guide provides a comprehensive overview of the core physicochemical data of this compound, details common experimental protocols for their determination, and outlines a typical synthetic workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are a combination of computed and, where available, experimentally determined data.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 56962-01-7 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | [1] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

| SMILES | C1=CC(=C(C(=C1)O)Cl)N | [1] |

| InChI | InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | [1] |

| Purity (Typical) | ≥97% |

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. While specific experimental data for this compound is proprietary to manufacturers, the following sections describe the standard methodologies employed.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of the dry organic compound is packed into a thin-walled capillary tube, sealed at one end.[2][3]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, containing a heating bath (e.g., mineral oil or a metal block).

-

The temperature is increased gradually (approximately 2°C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[3]

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic behavior (e.g., absorption, distribution). The shake-flask method is the gold standard for its experimental determination.[4][5]

-

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared at a known concentration.

-

n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.[6]

-

A precise volume of the compound's solution is added to a mixture of the pre-saturated n-octanol and buffer in a flask.

-

The flask is agitated (shaken) until the compound has fully partitioned between the two phases and equilibrium is reached. This can take several hours.[5]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of chemical intermediates and active pharmaceutical ingredients. For aromatic amines, a reversed-phase method is typically employed.

-

Methodology (Reversed-Phase HPLC):

-

System Preparation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler is used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The separation can be run in isocratic (constant mobile phase composition) or gradient (composition changes over time) mode.

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: A precisely weighed amount of the sample is dissolved in the same solvent to a known concentration.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The compound and any impurities are separated on the column and detected by the UV detector.

-

Quantification: The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). The assay (potency) can be calculated by comparing the peak area of the sample to that of the external standard.

-

pKa Determination

The pKa value indicates the strength of an acid or base. For a phenol, it reflects the acidity of the hydroxyl proton. Potentiometric titration is a common method for its determination.

-

Methodology (Potentiometric Titration):

-

A solution of this compound is prepared in water or a mixed solvent system if solubility is low.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

A pH meter is calibrated and its electrode is placed in the analyte solution.

-

The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting the measured pH (y-axis) against the volume of titrant added (x-axis).

-

The equivalence point (the steepest point of the curve) is identified. The volume at the half-equivalence point is then determined.[7]

-

The pKa is equal to the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.[7]

-

Synthetic Workflow

This compound can be synthesized via a two-step process starting from m-chlorophenol. The workflow involves nitration followed by reduction. A patent describes this process in detail.[8]

Caption: Synthesis workflow for this compound.

Applications and Safety

Primary Applications

This compound is not typically an end-product but rather a critical intermediate. Its primary use is in organic synthesis as a precursor for more complex molecules. It is employed in the manufacturing of:

-

Dyes and Pigments: Serving as a building block for creating stable and vibrant colors for various industrial applications.

-

Pharmaceuticals: Used in the development of certain active pharmaceutical ingredients (APIs).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care.

-

Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Inhalation may cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid dust formation and breathing vapors or dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere (nitrogen) and protect from light.

References

- 1. This compound | C6H6ClNO | CID 588739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. byjus.com [byjus.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Elucidation and Analysis of 3-Amino-2-chlorophenol

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 3-Amino-2-chlorophenol, geared towards researchers, scientists, and professionals in drug development. This document outlines the key analytical techniques and experimental protocols utilized to confirm the molecular structure of this compound.

Compound Identification and Properties

This compound is an aromatic organic compound with the chemical formula C₆H₆ClNO.[1] It is a substituted phenol derivative containing both an amino and a chloro group on the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| CAS Number | 56962-01-7 | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred |

| Synonyms | 2-Chloro-3-hydroxyaniline | PubChem[1] |

Experimental Protocols for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Synthesis of this compound

A reported synthesis method for a related compound, 2-chloro-4-aminophenol, involves the chlorination of p-nitrophenol followed by a reduction reaction.[2] A similar two-step synthesis can be envisioned for this compound, starting from 2-chloronitrobenzene or a related precursor, followed by reduction of the nitro group to an amine.

Experimental Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation.

Experimental Protocol:

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Introduction: The sample is introduced via the gas chromatograph after dissolution in a suitable solvent (e.g., methanol or dichloromethane).

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M+) and characteristic fragment ions.

Data Presentation:

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Source |

| 143 | Molecular ion peak [M]+ (containing ³⁵Cl) | PubChem[1] |

| 145 | Isotopic peak [M+2]+ (containing ³⁷Cl) | PubChem[1] |

The presence of the M+ and M+2 peaks in an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom.

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film on a salt plate. A vapor-phase IR spectrum has also been reported.[1]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are assigned to specific functional group vibrations.

Data Presentation:

Table 3: Characteristic IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3500-3200 (broad) | O-H stretch | Phenol (-OH) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-N stretch | Aromatic Amine |

| 1260-1180 | C-O stretch | Phenol |

| 850-550 | C-Cl stretch | Aryl Halide |

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Data Presentation (Predicted):

Table 4: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.5 - 7.2 | Multiplet |

| -NH₂ | 4.0 - 5.5 (broad) | Singlet |

| -OH | 9.0 - 10.0 (broad) | Singlet |

Table 5: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-NH₂ | 140 - 150 |

| C-Cl | 115 - 125 |

| C-H | 110 - 130 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. As of the compilation of this guide, no public crystallographic data for this compound is available.

Experimental Protocol (General):

-

Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation or other crystallization techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. As a substituted aminophenol, it may possess biological activities, but further research is required to elucidate its specific roles in biological systems.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthetic chemistry and spectroscopic analysis. While mass spectrometry and IR spectroscopy provide crucial information regarding the molecular weight and functional groups, NMR spectroscopy is essential for determining the precise connectivity of atoms. Definitive proof of the three-dimensional structure would require single-crystal X-ray diffraction. This guide provides the fundamental experimental and analytical framework for researchers working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-2-chlorophenol, a valuable intermediate in the pharmaceutical and chemical industries. This document details the synthetic pathway from m-chlorophenol, including step-by-step experimental protocols. It also presents a thorough characterization of the synthesized compound and its intermediate, supported by spectroscopic data.

Introduction

This compound is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups. Its structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and dyes. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a key intermediate in the preparation of targeted therapeutic agents and specialized chemical products. This guide outlines a reliable two-step synthesis process for this compound and provides detailed characterization data to ensure the identity and purity of the compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from m-chlorophenol. The first step involves the nitration of m-chlorophenol to produce the intermediate, 3-chloro-2-nitrophenol. The subsequent step is the reduction of the nitro group to an amino group to yield the final product.

Synthetic Pathway

The overall synthetic pathway is illustrated in the diagram below.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-nitrophenol

This procedure follows the nitration of m-chlorophenol.[1]

Materials:

-

m-Chlorophenol (10g)

-

Acetic Acid (80 mL total)

-

Concentrated Nitric Acid (5 mL)

-

Ethyl Acetate

-

Saturated Sodium Chloride solution

-

Silica Gel for column chromatography

-

Eluent: Petroleum Ether: Methylene Dichloride: Ethyl Acetate (20:1:1)

Procedure:

-

In a round-bottom flask, dissolve 10g of m-chlorophenol in 60 mL of acetic acid.

-

Prepare a nitrating mixture by diluting 5 mL of concentrated nitric acid in 20 mL of acetic acid.

-

Cool the m-chlorophenol solution to a temperature between -5°C and 5°C using an ice-salt bath.

-

Slowly add the nitrating mixture dropwise to the cooled m-chlorophenol solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm up to 20°C and continue stirring for 15 hours.

-

After the reaction, remove the acetic acid by concentrating the mixture under reduced pressure.

-

To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using a 20:1:1 mixture of petroleum ether, methylene dichloride, and ethyl acetate as the eluent.

-

The final product, 3-chloro-2-nitrophenol, is obtained as a yellow solid.

Step 2: Synthesis of this compound

This procedure involves the reduction of the nitro group of 3-chloro-2-nitrophenol.[1]

Materials:

-

3-Chloro-2-nitrophenol

-

Hydrazine Hydrate

-

Ferrous Sulfate

-

Alcohol (e.g., Ethanol)

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a mixed solvent of alcohol and water.

-

Add 3-chloro-2-nitrophenol and a catalytic amount of ferrous sulfate to the solvent.

-

Add hydrazine hydrate to the mixture. The molar ratio of 3-chloro-2-nitrophenol to hydrazine hydrate should be in the range of 1:1.3 to 1:1.8, and the molar ratio of 3-chloro-2-nitrophenol to ferrous sulfate should be in the range of 1:0.03 to 1:0.06.[2]

-

The reaction is carried out to reduce the nitro group to an amino group.

-

Upon completion of the reaction, the final product, this compound, is isolated. Further purification may be required.

Characterization

Physical Properties

The physical properties of this compound and its synthetic intermediate are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 | Yellow Solid | 17802-02-7 |

| This compound | C₆H₆ClNO | 143.57 | Solid | 56962-01-7[3] |

Spectroscopic Data

3-Chloro-2-nitrophenol (Intermediate)

| Type of Spectrum | Data |

| Melting Point | 41°C - 42°C[1] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H)[1] |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ 155.1, 134.8, 134.7, 129.5, 124.0, 118.5[1] |

This compound (Final Product)

| Type of Spectrum | Predicted/Typical Data |

| ¹H-NMR | Aromatic protons are expected in the range of δ 6.0-7.5 ppm. The amino (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent. |

| ¹³C-NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. |

| FT-IR (cm⁻¹) | Broad peaks around 3300-3400 cm⁻¹ (O-H and N-H stretching), a peak around 1600 cm⁻¹ (N-H bending), a peak around 1200 cm⁻¹ (C-O stretching), and a peak in the 750-800 cm⁻¹ region (C-Cl stretching). |

| Mass Spectrum (m/z) | The molecular ion peak is expected at m/z 143, with a characteristic M+2 peak at m/z 145 due to the ³⁷Cl isotope. Common fragmentation patterns for aminophenols include the loss of CO and HCN. |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Applications

This compound serves as a crucial intermediate in various synthetic applications:

-

Pharmaceuticals: It is a building block in the synthesis of certain active pharmaceutical ingredients (APIs).[4]

-

Dyes and Pigments: The amino and hydroxyl groups on the aromatic ring make it suitable for the production of a variety of dyes.[4]

-

Organic Synthesis: It is used as a precursor for creating more complex organic molecules in research and industrial processes.[4]

-

Agrochemicals: Its properties are valuable in the manufacturing of certain agrochemicals.[4]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from m-chlorophenol, along with a comprehensive overview of its characterization. The two-step synthesis involving nitration and subsequent reduction is a reliable method for obtaining this important chemical intermediate. While experimental spectroscopic data for the final product is not widely published, the provided information on its intermediate and the expected analytical data for the final compound will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic and Synthetic Profile of 3-Amino-2-chlorophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-chlorophenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the available mass spectrometry data and notes the absence of publicly available, detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in the searched literature. The guide also presents a detailed experimental protocol for its synthesis and a logical workflow for its characterization.

Spectroscopic Data

The unambiguous identification of this compound is crucial for its application in pharmaceutical synthesis and materials science. The following sections summarize the available spectroscopic data.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available and provides key information for its identification.[1] The mass spectrum is characterized by its molecular ion peak and isotopic pattern typical for a monochlorinated compound.

| Property | Value | Source |

| Library | Main library | NIST |

| Top Peak (m/z) | 143 | NIST Mass Spectrometry Data Center |

| 2nd Highest (m/z) | 145 | NIST Mass Spectrometry Data Center |

| 3rd Highest (m/z) | 52 | NIST Mass Spectrometry Data Center |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is reported to be available in the SpectraBase database.[1] However, specific peak assignments and a digitized spectrum were not accessible in the conducted search. Typically, the IR spectrum would be expected to show characteristic absorption bands for O-H, N-H, and C-Cl stretching, as well as aromatic C-H and C=C bending frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR and ¹³C NMR data for this compound were not found in the public databases and literature searched. For illustrative purposes, the NMR data for a direct precursor, 3-chloro-2-nitrophenol, is provided below as an example of the type of data that would be acquired for the final compound.

Note: The following data is for 3-chloro-2-nitrophenol , an intermediate in the synthesis of this compound.

| Spectrum | Chemical Shift (δ) ppm |

| ¹H-NMR | 9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H) |

| ¹³C-NMR | 155.1, 134.8, 134.7, 129.5, 124.0, 118.5 |

Experimental Protocols

The following protocols describe the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

The preparation of this compound can be achieved through a two-step process involving nitration of m-chlorophenol followed by reduction of the nitro group.

Step 1: Synthesis of 3-chloro-2-nitrophenol In an acetate solvent, m-chlorophenol is reacted with concentrated nitric acid (HNO₃). After the substitution reaction is complete, the solvent is removed. The resulting crude product is then purified by column chromatography to yield 3-chloro-2-nitrophenol.

Step 2: Synthesis of this compound 3-chloro-2-nitrophenol is dissolved in a mixed solvent of alcohol and water. In the presence of ferrous sulfate (FeSO₄), hydrazine hydrate is added to carry out the reduction of the nitro group. The final product, this compound, is obtained after completion of the reaction and appropriate work-up.

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of this compound.

2.2.1. Mass Spectrometry (GC-MS)

-

Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio (m/z).

2.2.2. Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

-

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired to observe the chemical shifts, integration (proton count), and coupling patterns (splitting) of the protons.

-

¹³C NMR: The spectrum is acquired to observe the chemical shifts of the carbon atoms in the molecule.

-

Workflow and Characterization

The following diagrams illustrate the synthesis and analytical workflow for this compound.

References

Solubility of 3-Amino-2-chlorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-chlorophenol in organic solvents. Due to a notable lack of precise quantitative solubility data in publicly available literature for this compound, this document focuses on qualitative solubility profiles, data for analogous compounds, and detailed experimental protocols for determining solubility. This information is intended to guide researchers in handling this compound and in designing further studies.

Executive Summary

This compound is a polar organic compound. Its solubility is primarily dictated by the "like dissolves like" principle, indicating higher solubility in polar solvents compared to non-polar ones. The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes its solubility highly dependent on the pH of the medium. While specific quantitative data is scarce, it is reported to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1]

Qualitative Solubility Profile

Based on its chemical structure and data from closely related aminophenol compounds, the expected solubility of this compound is summarized below.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents, facilitating dissolution. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating polar molecules through dipole-dipole interactions.[1] |

| Slightly Polar | Acetone, Ethyl Acetate | Sparingly Soluble | These solvents possess some polar character but are less effective at hydrogen bonding compared to protic and highly polar aprotic solvents. |

| Non-Polar | Toluene, Benzene, Hexane | Insoluble to Slightly Soluble | The overall polarity of this compound is too high for significant interaction with non-polar solvents. |

Quantitative Solubility Data for Analogous Compounds

To provide a frame of reference, the following table summarizes available quantitative solubility data for structurally similar chlorophenol and aminophenol derivatives. It is crucial to note that these values are for different isomers and should not be taken as representative of this compound, but rather as an indication of the data types that need to be determined experimentally for the target compound.

| Compound | Solvent | Solubility | Temperature |

| 2-Amino-4-chlorophenol | Water | 2.3 g/L | 25 °C |

| 4-Aminophenol | Water | ~1 g/100 mL | Room Temp. |

| 2-Chlorophenol | Water | 10 to 50 mg/mL | 15 °C |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the crystal lattice energy of the solid.[1]

-

pH: The amphoteric nature of this compound, possessing both an acidic phenol group and a basic amino group, makes its solubility highly pH-dependent.[1]

-

Co-solvents: Employing a co-solvent system is a common strategy to enhance solubility. Adding a small amount of a highly polar solvent in which the compound is readily soluble (e.g., DMSO or methanol) can increase the overall solvating power of a less polar primary solvent.[1]

Experimental Protocol for Solubility Determination

The following section details a standard experimental methodology for quantitatively determining the solubility of this compound, based on the widely used shake-flask method.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the clear supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV/Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV/Vis spectroscopy method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

References

A Theoretical Investigation into the Molecular Structure of 3-Amino-2-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and properties of 3-Amino-2-chlorophenol. This document details the computational methodologies, presents expected quantitative data in a structured format, and visualizes key workflows and molecular features. The insights derived from such theoretical studies are pivotal for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups. The relative positions of these substituents on the benzene ring influence its electronic properties, reactivity, and potential for intermolecular interactions. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry, vibrational frequencies, and electronic characteristics of such molecules. Understanding these fundamental properties is crucial for predicting its behavior in biological systems and for the rational design of new derivatives with desired functionalities.

Computational Methodology

The theoretical analysis of this compound's molecular structure is typically performed using quantum chemical calculations. The following protocol outlines a standard computational approach.

Experimental Protocols:

A common and effective computational methodology for studying molecules like this compound involves the use of Density Functional Theory (DFT).

-

Software: Calculations are typically performed using the Gaussian suite of programs.

-

Method: The geometry optimization and frequency calculations are carried out using DFT.

-

Functional: A widely used hybrid functional is Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines the strengths of both Hartree-Fock and DFT methods.

-

Basis Set: The 6-311++G(d,p) basis set is often employed. This is a triple-zeta basis set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

Geometry Optimization: The molecular geometry is fully optimized in the ground state. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

-

Electronic Properties: Following geometry optimization, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization.

Data Presentation

The following tables summarize the kind of quantitative data obtained from theoretical studies on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | Illustrative Value: 1.40 |

| C2-C3 | Illustrative Value: 1.39 | |

| C3-C4 | Illustrative Value: 1.39 | |

| C4-C5 | Illustrative Value: 1.40 | |

| C5-C6 | Illustrative Value: 1.39 | |

| C6-C1 | Illustrative Value: 1.39 | |

| C1-O | Illustrative Value: 1.36 | |

| O-H | Illustrative Value: 0.97 | |

| C2-Cl | Illustrative Value: 1.74 | |

| C3-N | Illustrative Value: 1.40 | |

| N-H | Illustrative Value: 1.01 | |

| Bond Angles (°) | C6-C1-C2 | Illustrative Value: 119.5 |

| C1-C2-C3 | Illustrative Value: 120.5 | |

| C2-C3-C4 | Illustrative Value: 120.0 | |

| C1-O-H | Illustrative Value: 109.0 | |

| C1-C2-Cl | Illustrative Value: 118.0 | |

| C2-C3-N | Illustrative Value: 121.0 | |

| Dihedral Angles (°) | C6-C1-C2-C3 | Illustrative Value: 0.0 |

| H-O-C1-C2 | Illustrative Value: 180.0 | |

| Cl-C2-C3-N | Illustrative Value: 0.5 |

Note: The values presented are illustrative and represent typical data obtained from DFT calculations.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(O-H) | Illustrative Value: 3650 | High | Low | O-H stretching |

| ν(N-H) symmetric | Illustrative Value: 3450 | Moderate | Moderate | N-H symmetric stretching |

| ν(N-H) asymmetric | Illustrative Value: 3350 | Moderate | Moderate | N-H asymmetric stretching |

| ν(C-H) aromatic | Illustrative Value: 3100-3000 | Low | High | Aromatic C-H stretching |

| ν(C=C) aromatic | Illustrative Value: 1600-1450 | High | High | Aromatic C=C stretching |

| δ(N-H) | Illustrative Value: 1620 | Moderate | Low | N-H scissoring |

| δ(O-H) | Illustrative Value: 1350 | High | Low | O-H in-plane bending |

| ν(C-O) | Illustrative Value: 1250 | High | Moderate | C-O stretching |

| ν(C-N) | Illustrative Value: 1300 | Moderate | Moderate | C-N stretching |

| ν(C-Cl) | Illustrative Value: 750 | High | High | C-Cl stretching |

Note: The values presented are illustrative and represent typical data obtained from DFT calculations.

Table 3: Electronic Properties

| Property | Value (eV) (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Illustrative Value: -5.8 |

| LUMO Energy | Illustrative Value: -0.9 |

| Energy Gap (ΔE) | Illustrative Value: 4.9 |

Note: The values presented are illustrative and represent typical data obtained from DFT calculations.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the theoretical study and a key molecular feature of this compound.

Caption: Workflow for the theoretical study of this compound.

Caption: Potential intramolecular hydrogen bonding in this compound.

Conclusion

Theoretical studies provide invaluable, atomistic-level insights into the molecular structure and properties of this compound. The computational methodologies outlined in this guide, centered around Density Functional Theory, enable the accurate prediction of geometrical parameters, vibrational spectra, and electronic characteristics. This information is fundamental for understanding the molecule's intrinsic properties, predicting its chemical behavior, and guiding the development of new applications in pharmacology and materials science. The synergy between computational and experimental approaches will continue to be a cornerstone of modern chemical research.

An In-depth Technical Guide to 3-Amino-2-chlorophenol: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-chlorophenol, a substituted aromatic amine, holds significance as a versatile intermediate in the synthesis of a range of organic compounds, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its synthesis, chemical properties, and early applications. While the precise moment of its initial discovery remains elusive in readily available literature, this paper pieces together the historical context of its synthesis through an examination of the advancements in organic chemistry in the late 19th and early 20th centuries. Modern synthetic protocols are also presented, offering a detailed look at the evolution of its preparation.

Introduction

This compound (CAS No. 56962-01-7) is an organic compound with the molecular formula C₆H₆ClNO.[1] Its structure features a phenol ring substituted with an amino group at the 3-position and a chlorine atom at the 2-position. This arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and dyestuffs.[2] Understanding the historical context of its synthesis provides valuable insight into the development of synthetic organic chemistry and the exploration of substituted aromatic compounds.

Historical Context and Discovery

Pinpointing the exact date and individual responsible for the first synthesis of this compound is challenging based on currently accessible records. Its discovery was likely not a singular event but rather a part of the broader exploration of substituted anilines and phenols that flourished in the late 19th and early 20th centuries.[3][4] This era was marked by the rise of the synthetic dye industry, which spurred extensive research into the derivatization of coal tar products like aniline and phenol.[5][6]

The synthesis of various isomers of aminophenols and their halogenated derivatives was a common pursuit for chemists of this period.[7] While a definitive "discovery" paper for this compound has not been identified, its synthesis would have been a logical extension of the known reactions of the time, such as the reduction of nitrophenols.[8] The general methods for synthesizing aminophenols, primarily through the reduction of the corresponding nitrophenols, were well-established.[9]

The historical synthesis of related compounds, such as other chloro-aminophenol isomers, suggests that the preparation of this compound would have been achievable with the techniques available. The systematic investigation of aromatic substitution patterns was a central theme in organic chemistry, and it is highly probable that this compound was first prepared and characterized within this context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 56962-01-7 | [10] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 122-124 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in hot water, ethanol, and ether |

Synthesis of this compound

While the historical first synthesis is not definitively documented, modern organic chemistry provides several reliable methods for the preparation of this compound. A prominent and well-documented method involves the nitration of m-chlorophenol followed by reduction of the resulting nitro-intermediate.[11]

Experimental Protocol: A Modern Synthetic Approach

The following protocol is based on a method described in the patent literature, which offers a clear and reproducible pathway to this compound.[11]

Step 1: Nitration of m-Chlorophenol to 3-Chloro-2-nitrophenol and 5-Chloro-2-nitrophenol

This initial step involves the nitration of m-chlorophenol. It is important to note that this reaction yields a mixture of isomers, primarily 3-chloro-2-nitrophenol and 5-chloro-2-nitrophenol. The desired 3-chloro-2-nitrophenol must be separated from this mixture.

-

Materials:

-

m-Chlorophenol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of m-chlorophenol and concentrated sulfuric acid in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain a mixture of nitrated products.

-

Separate the 3-chloro-2-nitrophenol isomer from the mixture using column chromatography.

-

Step 2: Reduction of 3-Chloro-2-nitrophenol to this compound

The purified 3-chloro-2-nitrophenol is then reduced to the corresponding amine.

-

Materials:

-

3-Chloro-2-nitrophenol

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, create a suspension of 3-chloro-2-nitrophenol in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride to the suspension.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the hot reaction mixture to remove the iron sludge.

-

Cool the filtrate and evaporate the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and evaporate the solvent to yield this compound.

-

The crude product can be further purified by recrystallization.

-

Synthesis Pathway Diagram

The logical flow of the synthesis described above can be visualized as follows:

Historical and Current Applications

Historically, aminophenols and their derivatives have been crucial intermediates in the synthesis of azo dyes.[6] While specific historical large-scale applications of this compound are not well-documented, its chemical structure suggests its utility in creating a variety of substituted dye molecules.

In contemporary organic synthesis, this compound serves as a building block for the creation of more complex molecules with potential biological activity.[12] Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a range of chemical transformations. This makes it a valuable starting material for the synthesis of heterocyclic compounds and other scaffolds relevant to drug discovery.

Conclusion

While the precise origins of this compound remain to be pinpointed to a specific discovery, its conceptualization and synthesis are deeply rooted in the foundational period of modern organic chemistry. The systematic exploration of aromatic substitution reactions in the late 19th and early 20th centuries undoubtedly led to its creation. Today, it continues to be a relevant chemical intermediate, with modern synthetic methods enabling its efficient production for applications in the pharmaceutical and chemical industries. This guide has provided a thorough overview of its historical context, key properties, and a detailed experimental protocol for its synthesis, serving as a valuable resource for professionals in the field.

References

- 1. This compound | C6H6ClNO | CID 588739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]

- 6. acs.org [acs.org]

- 7. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 8. arxiv.org [arxiv.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chemscene.com [chemscene.com]

- 11. CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google Patents [patents.google.com]

- 12. Phenol, 3-amino-2-chloro- | 56962-01-7 [amp.chemicalbook.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Amino-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-2-chlorophenol (CAS No: 56962-01-7). Given the limited availability of specific toxicological data for this compound, this guide incorporates information from its safety data sheet alongside analogous data from structurally similar compounds to ensure a thorough understanding of its potential hazards. Adherence to the protocols and recommendations outlined herein is critical for minimizing risk and ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 56962-01-7 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | Solid (form not specified) | Inferred from handling precautions |

| Storage Temperature | Room temperature, protect from light, store under nitrogen | [3][4] |

Section 2: Toxicological Data

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] The data presented below is for structurally related compounds and should be used as a precautionary guide.

| Hazard | Test Species | Route of Exposure | Value | Analogous Compound | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg bw | 3-amino-2,4-dichlorophenol hydrochloride | [5] |

Hazard Identification and Classification

While a definitive GHS classification for this compound is not widely available, based on data for analogous compounds, it should be handled as a substance with the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Section 3: Experimental Protocols for Toxicological Assessment

The following are summaries of standard OECD guidelines for key toxicological endpoints. These methodologies are representative of the types of studies required to fully characterize the toxicological profile of a substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[6][7]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[7]

-

Housing and Fasting: Animals are housed in suitable conditions and fasted overnight (for rats) before administration of the test substance.[6]

-

Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a sighting study.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity without mortality, which is then used for classification.[6]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[8][9][10]

Methodology:

-

Test System: A reconstructed human epidermis model is used, which mimics the properties of human skin.[8]

-

Application: The test substance is applied topically to the skin model.

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates an irritant potential.[9][11]

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[12][13][14][15]

Methodology:

-

Animal Selection: A single albino rabbit is typically used for the initial test.[15]

-

Administration: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[14][15]

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity. The observation period can extend up to 21 days to assess reversibility.[13][14]

-

Confirmation: If no corrosive effect is observed, the response is confirmed in up to two additional animals.[14][15]

Section 4: Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Category | Recommendation |

| Eye and Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.[1] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area, such as a chemical fume hood.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1] Protect from light and store under a nitrogen atmosphere.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Section 5: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

-

Containment and Cleanup: For small spills, sweep up the material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[1] For large spills of phenolic compounds, evacuate the area and contact emergency services.[16]

Section 6: Visualizing Safety Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency workflows.

Caption: Hazard Communication Workflow.

Caption: Chemical Spill Response Workflow.

Caption: Toxicological Assessment Workflow.

References

- 1. capotchem.cn [capotchem.cn]

- 2. This compound | C6H6ClNO | CID 588739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound [myskinrecipes.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. umwelt-online.de [umwelt-online.de]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. dermatest.com [dermatest.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Navigating the Toxicological Landscape of 3-Amino-2-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current toxicological knowledge regarding 3-Amino-2-chlorophenol. It is critical to note that specific toxicological data for this compound (CAS No: 56962-01-7) is exceedingly scarce in publicly available scientific literature.[1] The majority of detailed toxicological assessments have been conducted on its isomers and related chlorinated aminophenols. This document, therefore, presents the limited available information on this compound and supplements it with a thorough analysis of data from closely related analogues to provide a predictive toxicological profile. The information herein is intended to guide researchers in handling, risk assessment, and future toxicological study design for this compound.

Toxicological Profile of this compound

The toxicological properties of this compound have not been thoroughly investigated.[1] A Material Safety Data Sheet (MSDS) for the compound indicates a lack of comprehensive data on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and germ cell mutagenicity.[1] The primary hazards identified are based on its classification as an irritant, with the potential to cause respiratory irritation.[1]

General Safety and Handling: Due to the limited toxicological data, this compound should be handled with caution. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]

Toxicological Data of Structural Isomers and Analogues

To construct a more detailed understanding of the potential hazards of this compound, this section summarizes the toxicological data for its structural isomers, 2-Amino-4-chlorophenol and 3-Aminophenol, as well as the related compound 3-Amino-2,4-dichlorophenol hydrochloride.

Acute Toxicity

The acute toxicity of aminophenol and chlorophenol derivatives varies with the position of the functional groups.

| Compound | Test Species | Route of Administration | LD50 / LC50 | Reference |

| 3-Aminophenol | Rat | Oral | 812–1000 mg/kg bw | [2] |

| Rat | Inhalation | 1162 mg/m³ | [2] | |

| 4-Aminophenol | Rabbit | Dermal | >8000 mg/kg bw | [2] |

| 3-Amino-2,4-dichlorophenol HCl | Rat | Oral | >2000 mg/kg bw | [3] |

Experimental Protocols:

-

Acute Oral Toxicity (OECD 423): As described for 3-Amino-2,4-dichlorophenol hydrochloride, the study was conducted in Wistar rats.[3] The test substance was administered by gavage in corn oil.[3] Animals were observed for 14 days for signs of toxicity and mortality.[3] The protocol involves a stepwise dosing procedure with a limited number of animals per step.[3]

Skin and Eye Irritation

-

3-Amino-2,4-dichlorophenol HCl: A study on rabbits showed that a 4-hour exposure resulted in well-defined erythema and slight oedema.[3] The irritation resolved within 14 days.[3] For eye irritation, the substance was instilled into the conjunctival sac of one eye, with the other serving as a control.[3]

Genotoxicity

-

3-Amino-2,4-dichlorophenol HCl: In a bacterial reverse mutation assay (Ames test), this compound did not induce gene mutations in the presence or absence of a metabolic activation system (S9-mix).[3]

-

2-Amino-4-chlorophenol: There is weak evidence for the genotoxicity of this isomer. It was reported to induce chromosomal damage in Chinese hamster lung cells.[4]

Carcinogenicity

Studies on related compounds suggest a potential for carcinogenicity, particularly with chronic exposure.

| Compound | Test Species | Route of Administration | Findings | Reference |

| 2-Amino-4-chlorophenol | Rat | Oral (diet) | Increased incidences of squamous cell papillomas and carcinomas in the forestomach of male and female rats, and transitional cell carcinomas in the urinary bladder of male rats.[5] | [5] |

| Mouse | Oral (diet) | Increased incidences of squamous cell papillomas in the forestomach of male mice at the highest dose.[6] | [6] | |

| 3-Aminophenol | Mouse | Oral (drinking water) | No evidence of carcinogenicity in male or female mice after a 2-year study.[7] | [7] |

Experimental Protocols:

-

2-Year Carcinogenicity Study (as per OECD Guideline 451): As described for 3-Aminophenol, groups of 50 male and 50 female B6D2F1/Crlj mice were administered the test substance in their drinking water for 104 weeks.[7] The animals were observed daily for clinical signs and mortality. Body weight, water consumption, and food consumption were measured regularly. At the end of the study, a complete necropsy and histopathological examination of tissues were performed.[7]

Potential Mechanisms of Toxicity and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the toxicity of chlorophenols, in general, is often linked to oxidative stress.[8] The metabolism of these compounds can lead to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[8]

Some studies on chlorophenols have implicated effects on mitochondrial function and aromatic amino acid biosynthesis.[9]

Caption: A generalized workflow of potential toxicity for chlorophenols.

Conclusion and Recommendations

The toxicological profile of this compound remains largely uncharacterized. Based on the available data for its isomers and related compounds, it is prudent to consider this compound as potentially harmful if swallowed or inhaled, and as a skin and eye irritant. The carcinogenic potential observed in long-term studies of 2-Amino-4-chlorophenol highlights the need for caution and further investigation.

Recommendations for future research include:

-

Conducting a comprehensive set of in vitro and in vivo toxicological studies following established international guidelines (e.g., OECD) to determine the acute toxicity, skin/eye irritation, sensitization, genotoxicity, and carcinogenicity of this compound.

-

Investigating the metabolic pathways of this compound to identify any potentially reactive metabolites.

-

Elucidating the specific mechanisms of toxicity, including its potential to induce oxidative stress and affect cellular signaling pathways.

This guide underscores the importance of a data-driven approach to chemical safety and highlights the critical need for further research to fill the existing data gaps for this compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. ec.europa.eu [ec.europa.eu]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Role of 3-Amino-2-chlorophenol in Organic Synthesis: A Guide for Researchers

For Immediate Release